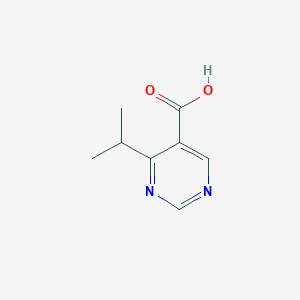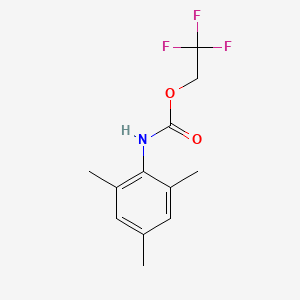
Ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate
Descripción general
Descripción
Ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromobenzyl group at position 1 and an ethyl ester group at position 4 of the pyrazole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
The synthesis of Ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate typically involves the following steps:
Bromination of Benzyl Alcohol: Benzyl alcohol is first brominated to form 3-bromo-benzyl bromide. This reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride.
Formation of Pyrazole Ring: The 3-bromo-benzyl bromide is then reacted with hydrazine hydrate to form 3-bromo-benzyl hydrazine. This intermediate undergoes cyclization with ethyl acetoacetate to form the pyrazole ring.
Esterification: The final step involves the esterification of the carboxylic acid group at position 4 of the pyrazole ring with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
Ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The bromobenzyl group and the pyrazole ring are key structural features that contribute to its binding affinity and specificity for molecular targets.
Comparación Con Compuestos Similares
Ethyl 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds such as:
1-(3-Chloro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester: Similar structure but with a chlorine atom instead of bromine.
1-(3-Methyl-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester: Similar structure but with a methyl group instead of bromine.
1-(3-Nitro-benzyl)-1H-pyrazole-4-carboxylic acid ethyl ester: Similar structure but with a nitro group instead of bromine.
The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and biological activity compared to other similar compounds.
Propiedades
IUPAC Name |
ethyl 1-[(3-bromophenyl)methyl]pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-2-18-13(17)11-7-15-16(9-11)8-10-4-3-5-12(14)6-10/h3-7,9H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQDHFBTYMYEBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate](/img/structure/B1519293.png)
![2-{[(5-Chloropyridin-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1519294.png)
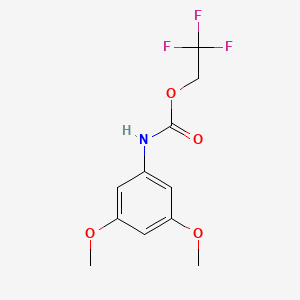
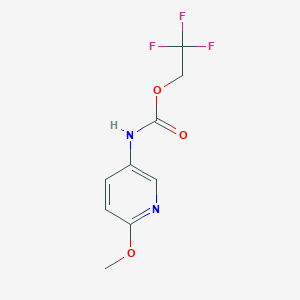
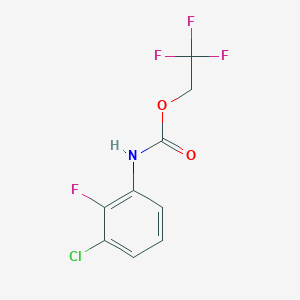
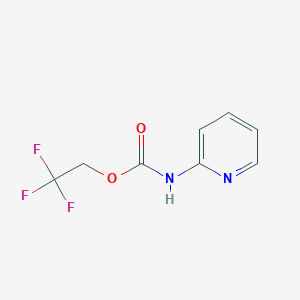
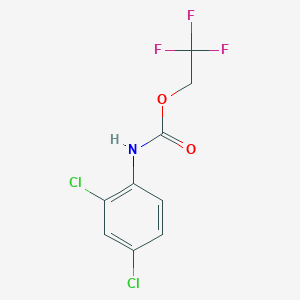
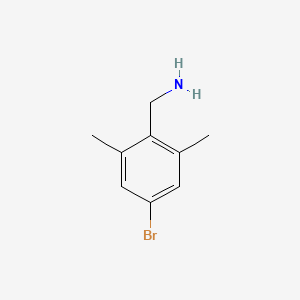
![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1519301.png)
